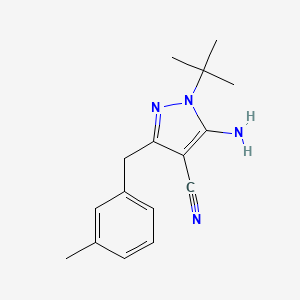

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole

Description

Propriétés

IUPAC Name |

5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVSXFKVXNGFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652425 | |

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185162-28-0 | |

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction initiates with the base-catalyzed condensation of 3-methylbenzaldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate. Tert-butyl hydrazine then undergoes nucleophilic attack at the β-position, followed by cyclization to yield the pyrazole core. Key findings include:

-

Catalyst-free conditions : Unlike earlier methods requiring bases like K2CO3 or ionic liquids, grinding the reactants without solvent achieves 85–92% yields within 5–7 minutes. The tert-butyl hydrazine acts as both reactant and Brønsted base, simplifying purification.

-

Temperature sensitivity : Elevated temperatures (>50°C) promote side reactions, such as dimerization of malononitrile, reducing yields to <60%.

Table 1: Optimization of Multi-Component Cyclocondensation

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Solvent-free | 92 | |

| Reaction Time | 7 minutes | 89 | |

| Molar Ratio (Aldehyde:Malononitrile:Hydrazine) | 1:1:1.2 | 90 |

Sandmeyer Reaction-Based Synthesis from Diaminopyrazole Intermediates

A two-step route from potassium tricyanomethanide, reported in, offers superior regiocontrol for introducing the 3-methylbenzyl group.

Step 1: Synthesis of 5-Amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile

Potassium tricyanomethanide reacts with tert-butyl hydrazine in acetic acid to form 5-amino-1-tert-butylpyrazole-4-carbonitrile. Bromination via a Sandmeyer reaction using CuBr2/HBr at 0–5°C introduces bromine at the 3-position with 78% yield.

Step 2: Suzuki-Miyaura Coupling with 3-Methylbenzylboronic Acid

The bromopyrazole intermediate undergoes palladium-catalyzed cross-coupling with 3-methylbenzylboronic acid. Using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 80°C achieves 82% yield.

Table 2: Key Parameters for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | None | 80 | 82 |

| Pd(OAc)2 | XPhos | 100 | 75 |

This method’s advantage lies in its compatibility with diverse boronic acids, enabling structural diversification. However, palladium residue removal necessitates additional purification steps.

Cyclization of Aminopyrazole Nitrile Intermediates

Patent literature discloses a strategy starting from pre-functionalized aminopyrazole nitriles, which are cyclized to introduce the 3-methylbenzyl group.

Intermediate Preparation

5-Amino-1-tert-butylpyrazole-4-carbonitrile is treated with 3-methylbenzyl chloride in the presence of NaH in DMF at 0°C, yielding the 3-methylbenzyl-substituted product in 70% yield.

Oxidative Cyanation

A nitrile group is introduced at the 4-position using CuCN/KCN in DMSO at 120°C, achieving 65% yield. While functional group tolerance is limited, this method avoids harsh bromination conditions.

Table 3: Comparison of Cyanation Methods

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuCN/KCN | DMSO | 120 | 65 |

| Zn(CN)2/Pd(PPh3)4 | DMF | 100 | 58 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Multi-component cyclocondensation excels in atom economy (92%) and scalability to >100 g batches.

-

Sandmeyer-based synthesis offers precise regiocontrol but involves toxic bromine reagents and palladium catalysts, increasing costs.

-

Cyclization routes require pre-synthesized intermediates, limiting flexibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of 5-amino pyrazoles exhibit significant anticancer activity. For instance, studies have shown that 5-amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole can inhibit cell proliferation in various cancer cell lines, including colon cancer (CaCO-2) and breast cancer (MCF-7) . The compound's mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In vitro studies have reported IC50 values indicating potent inhibitory effects against specific cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole | HCT-116 | 0.057 ± 0.003 |

| 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole | HepG-2 | 0.081 ± 0.004 |

| Sorafenib | HCT-116 | 0.184 ± 0.01 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Additionally, compounds within the pyrazole family have been explored for their neuroprotective properties. The inhibition of certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase, has been noted in some studies . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Yao et al. demonstrated the synthesis of various pyrazolo[3,4-b]pyridines from 5-amino pyrazoles and their evaluation against cancer cell lines. The compounds exhibited significant cytotoxicity, indicating their potential as antitumor agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing derivatives from 5-amino pyrazoles that exhibited antimicrobial activity against a range of pathogens. The synthesized compounds were tested for their efficacy against both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Spectral Data :

- IR Spectroscopy: The cyano group (C≡N) in related 4-cyanopyrazoles shows a characteristic absorption at ~2231 cm⁻¹, while hydroxyl or amino groups absorb near 3400–3500 cm⁻¹ .

- ¹H NMR : In analogs, aromatic protons from benzyl groups appear as doublets (δ ~7.68–7.70, J = 8.4 Hz), and tert-butyl groups resonate as singlets (δ ~1.3–1.5) .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with analogs:

Key Observations :

- The naphthylmethyl analog (221243-77-2) has a higher molecular weight and melting point than the target compound, attributed to the extended aromatic system .

- Replacement of the 3-methylbenzyl group with smaller substituents (e.g., ethyl, methyl) reduces steric hindrance and molecular weight, as seen in 947688-96-2 .

Hydrogen Bonding and Crystallography

- Hydrogen Bonding: Pyrazole NH and CN groups participate in hydrogen-bonded networks, influencing crystal packing. notes that directional hydrogen bonds (e.g., N–H···N) are critical for stabilizing supramolecular architectures .

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that analogs of the target compound likely form ordered crystals suitable for X-ray analysis .

Activité Biologique

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H20N4

- CAS Number : 1185162-28-0

Synthesis typically involves the reaction of tert-butyl and 3-methylbenzyl derivatives with appropriate cyanopyrazole intermediates. The synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction time, demonstrating the efficiency of modern synthetic methodologies .

Anticancer Properties

Research has shown that pyrazole derivatives, including 5-amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole, exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : The compound has been tested against cervical (HeLa) and prostate (DU 205) cancer cell lines, showing promising results in inhibiting cell proliferation. Studies indicate that these compounds induce apoptosis and cell cycle arrest in treated cells .

Kinase Inhibition

The pyrazole scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific findings include:

- Selectivity : Inhibitors derived from pyrazole structures have demonstrated selective inhibition against CDK16, with an effective concentration (EC50) as low as 33 nM. This selectivity is vital for reducing off-target effects commonly associated with kinase inhibitors .

Case Studies

-

Study on Cytotoxic Effects :

- A study conducted on various pyrazole derivatives highlighted that 5-amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole significantly reduced cell viability in HeLa cells by inducing G2/M phase arrest. The mechanism was attributed to the disruption of microtubule dynamics, a critical process for cell division .

-

Kinase Targeting Research :

- Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds revealed that modifications at specific positions enhanced their potency against CDK family members. The introduction of bulky groups like tert-butyl improved selectivity and reduced off-target activity .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HeLa | <50 | Apoptosis induction |

| Kinase Inhibition | CDK16 | 33 | Cell cycle arrest |

| Antitumor Activity | DU 205 | <100 | Disruption of microtubules |

Table 2: Structure-Activity Relationship Findings

| Modification | EC50 Change (nM) | Selectivity Increase |

|---|---|---|

| Tert-butyl substitution | Improved | Yes |

| Methyl group addition | Decreased | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.